Sigma-1 Receptor Affinity: Superior Potency of the 3-Azabicyclo[3.3.1]nonane Core over Piperidine Analogs
A 9-substituted 3-azabicyclo[3.3.1]nonane derivative (BDBM50421895) demonstrates a sub-nanomolar affinity (IC50 = 1.40 nM) for the human sigma-1 receptor in a competitive radioligand binding assay using [3H]DTG in guinea pig cerebellum [1]. This potency is substantially greater than that of a structurally distinct, flexible sigma ligand (BDBM50369619), which exhibited an IC50 of 240 nM in a comparable assay using [3H]DTG in rat whole brain membranes [2]. The 170-fold difference in potency underscores the advantage conferred by the rigid, pre-organized 3-azabicyclo[3.3.1]nonane scaffold for high-affinity sigma-1 receptor binding compared to more flexible chemotypes.
| Evidence Dimension | Binding Affinity for Sigma-1 Receptor |
|---|---|
| Target Compound Data | IC50 = 1.40 nM (3-azabicyclo[3.3.1]nonane derivative BDBM50421895) |
| Comparator Or Baseline | IC50 = 240 nM (flexible sigma ligand BDBM50369619) |
| Quantified Difference | 171-fold more potent |
| Conditions | Radioligand binding assay using [3H]DTG |
Why This Matters
The >170-fold improvement in binding affinity provides a quantitative justification for selecting the 3-azabicyclo[3.3.1]nonane scaffold over flexible alternatives when high sigma-1 receptor potency is a critical requirement for a lead series.
- [1] BindingDB. (2013). BDBM50421895 (CHEMBL555890): Affinity Data for Sigma non-opioid intracellular receptor 1 (Human). IC50: 1.40 nM. View Source
- [2] BindingDB. (2012). BDBM50369619 (CHEMBL1743967): Affinity Data for Sigma non-opioid intracellular receptor 1 (Rat). IC50: 240 nM. View Source
